molecular formula C5H8N4OS B1620576 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide CAS No. 63788-59-0

2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide

Cat. No. B1620576
CAS RN: 63788-59-0
M. Wt: 172.21 g/mol
InChI Key: PHEJCYMNIYBSAN-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide (AMTCH) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is known for its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

Scientific Research Applications

Anticancer Activity

2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide derivatives have been explored for their potential anticancer properties. The thiazole ring, a common pharmacophore in drug development, has shown promise in targeting various cancer cell lines. Research indicates that these compounds can interfere with cell proliferation and induce apoptosis in cancer cells .

Antioxidant Properties

The antioxidant capacity of 2-aminothiazole derivatives is another area of interest. These compounds can act as free radical scavengers, protecting cells from oxidative stress, which is a factor in many chronic diseases, including neurodegenerative disorders .

Antimicrobial Effects

Thiazole derivatives have been recognized for their antimicrobial activity. They can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics and antifungal agents .

Anti-inflammatory Uses

The anti-inflammatory potential of 2-aminothiazole-based compounds is significant, especially in the design of drugs to treat chronic inflammatory diseases. They can modulate inflammatory pathways, reducing inflammation and associated symptoms .

Neuroprotective Applications

Some thiazole derivatives exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. They may help in preserving neuronal function and preventing neurodegeneration .

Antiviral Potential

Research into 2-aminothiazole derivatives has also included their use as antiviral agents. These compounds have shown inhibitory activity against various viral infections, including HIV, by preventing viral replication .

Corrosion Inhibition

Beyond biomedical applications, 2-aminothiazole derivatives like Ethyl-2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate have been studied for their role in corrosion inhibition. They can protect metals from corrosion in acidic environments, which is crucial in industrial applications .

Antitumor and Cytotoxicity

Lastly, the cytotoxic effects of thiazole derivatives are being investigated for their potential use in cancer therapy. They have been tested against various leukemia cell lines and cervical carcinoma cells, showing promising results in inhibiting tumor growth .

properties

IUPAC Name

2-amino-4-methyl-1,3-thiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-2-3(4(10)9-7)11-5(6)8-2/h7H2,1H3,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEJCYMNIYBSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360892
Record name 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671242
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

63788-59-0
Record name 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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